
N-(4-Methyl-2-pyridyl)-m-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-2-pyridyl)-m-toluidine (also known as 4-Methyl-2-(m-toluidino) pyridine or 4-Methyl-2-pyridyl-N-m-tolylformamide) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyridine family of compounds and is commonly used in the field of biochemistry and pharmacology.
Mecanismo De Acción
The exact mechanism of action of N-(4-Methyl-2-pyridyl)-m-toluidine is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects
N-(4-Methyl-2-pyridyl)-m-toluidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and tumor growth. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Methyl-2-pyridyl)-m-toluidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a range of biological activities, making it a useful tool for investigating various cellular processes.
However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects on certain cellular targets may be non-specific. Additionally, its use in vivo may be limited due to its poor solubility in water.
Direcciones Futuras
There are several potential future directions for the study of N-(4-Methyl-2-pyridyl)-m-toluidine. One area of interest is its potential use as a diagnostic tool for certain types of cancer. It has been shown to have a high affinity for certain cancer cells, making it a potential candidate for targeted imaging or therapy.
Another area of interest is its potential use in the development of new anti-inflammatory or antitumor drugs. Its ability to inhibit specific enzymes involved in these processes makes it a promising candidate for drug development.
Finally, further studies are needed to fully elucidate the mechanism of action of N-(4-Methyl-2-pyridyl)-m-toluidine and its effects on cellular targets. This could lead to a better understanding of its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-Methyl-2-pyridyl)-m-toluidine involves the reaction of 4-methyl-2-pyridinecarboxylic acid with m-toluidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-Methyl-2-pyridyl)-m-toluidine has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has also been investigated for its potential use as a diagnostic tool for certain types of cancer.
Propiedades
IUPAC Name |
4-methyl-N-(3-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-4-3-5-12(8-10)15-13-9-11(2)6-7-14-13/h3-9H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMWYDIOUQAERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-2-pyridyl)-m-toluidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)
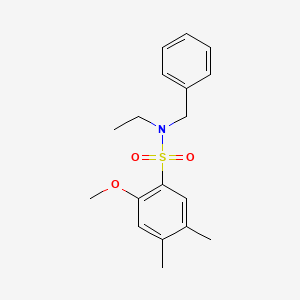

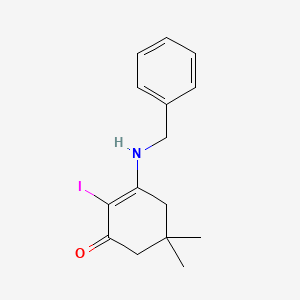

![8-[((1Z,3Z)-3-bromo-4-phenyl-1-azabuta-1,3-dienyl)amino]-7-[(2-chlorophenyl)me thyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
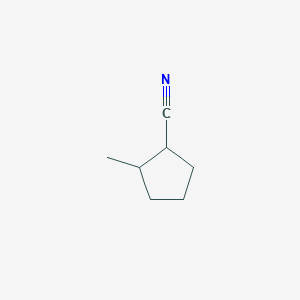
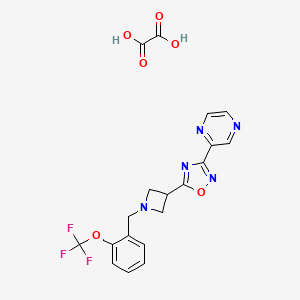
![6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride](/img/structure/B2739247.png)
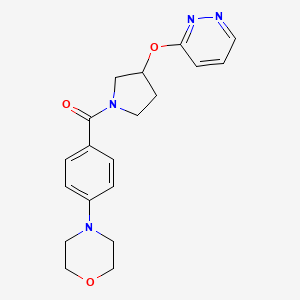
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate](/img/structure/B2739251.png)